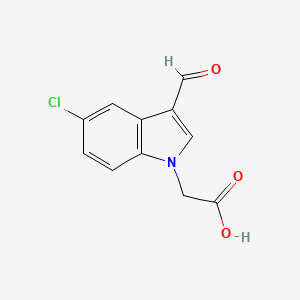
2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid” is a compound that has gained significant attention in scientific research. It is a type of indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H8ClNO3. Its molecular weight is 237.64 g/mol.
Chemical Reactions Analysis
Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
科学研究应用
2CFA has been studied for its potential applications in biochemistry and physiology. In particular, it has been studied for its ability to mimic the effects of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid in vitro. 2CFA has been used to study the effects of this compound on plant growth and development, as well as its effects on cell signaling pathways. Additionally, 2CFA has been studied for its potential applications in drug discovery and development.
作用机制
2CFA has been studied for its ability to mimic the effects of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid in vitro. This compound is a plant hormone that plays an important role in the regulation of plant growth and development. This compound binds to a specific receptor, the indole-3-acetic acid receptor, and activates a signaling cascade that results in the regulation of various cellular processes. Similarly, 2CFA is believed to bind to the same receptor and activate the same signaling cascade, resulting in the same effects as this compound.
Biochemical and Physiological Effects
2CFA has been studied for its ability to mimic the effects of this compound in vitro. This compound is a plant hormone that plays an important role in the regulation of plant growth and development. This compound has been shown to promote cell elongation, regulate root and shoot growth, and mediate the responses of plants to environmental stimuli, such as light and temperature. Similarly, 2CFA has been shown to promote cell elongation, regulate root and shoot growth, and mediate the responses of plants to environmental stimuli. Additionally, 2CFA has been studied for its potential applications in drug discovery and development.
实验室实验的优点和局限性
2CFA has several advantages for laboratory experiments. It is a synthetic compound that can be synthesized in a relatively simple and cost-effective manner. Additionally, it is a structural analog of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid and has been shown to mimic the effects of this compound in vitro. This makes it an ideal tool for studying the effects of this compound on plant growth and development, as well as its effects on cell signaling pathways. However, there are some limitations to using 2CFA in laboratory experiments. For example, it is not as stable as this compound and is more prone to degradation. Additionally, it is not as widely available as this compound, which can limit its use in laboratory experiments.
未来方向
There are several potential future directions for the use of 2CFA. First, it could be used to study the effects of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid on plant growth and development in greater detail. Additionally, it could be used to study the effects of this compound on cell signaling pathways. Additionally, 2CFA could be used to develop new drugs and drug delivery systems. Finally, 2CFA could be used to study the effects of this compound on other organisms, such as animals and bacteria.
合成方法
2CFA can be synthesized by reacting 5-chloro-3-formyl-1H-indole with glacial acetic acid in the presence of a base. The reaction is typically conducted in aqueous solution at room temperature. The reaction can be monitored via the formation of a yellow precipitate, which is 2CFA.
属性
IUPAC Name |
2-(5-chloro-3-formylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPFTDQVMMILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2CC(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

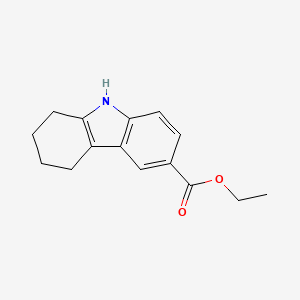
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
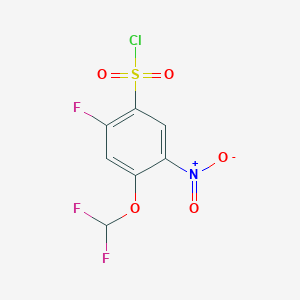
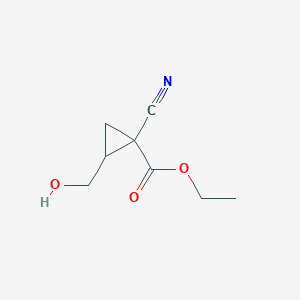
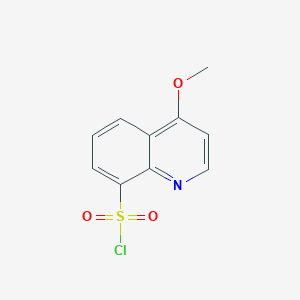

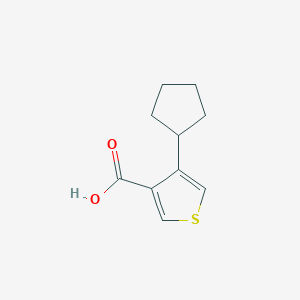
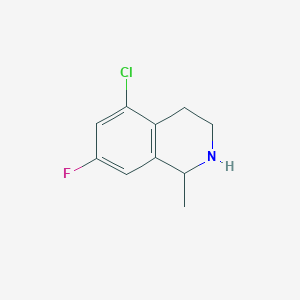


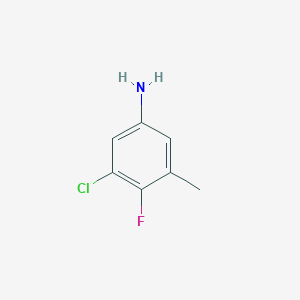

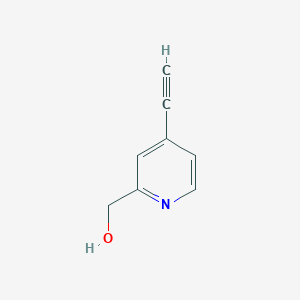
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)